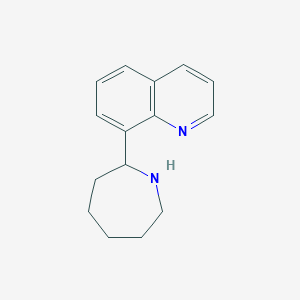

8-(azepan-2-yl)quinoline

Description

Properties

CAS No. |

527673-84-3 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

8-(azepan-2-yl)quinoline |

InChI |

InChI=1S/C15H18N2/c1-2-9-14(16-10-3-1)13-8-4-6-12-7-5-11-17-15(12)13/h4-8,11,14,16H,1-3,9-10H2 |

InChI Key |

LDVHMAFKKYMHGH-UHFFFAOYSA-N |

SMILES |

C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Azepan 2 Yl Quinoline Derivatives

Functionalization and Derivatization of the 8-(azepan-2-yl)quinoline Scaffold

Regioselective Substitutions on the Quinoline (B57606) Ring

The quinoline ring is an aromatic heterocycle, and its substitution reactions are governed by the electronic properties of the ring system. Electrophilic substitution reactions on the quinoline ring generally occur on the benzene (B151609) ring portion (the carbocycle) rather than the pyridine (B92270) ring, due to its higher electron density. The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.org The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.orgimperial.ac.uk

For instance, in electrophilic aromatic substitution reactions of 8-hydroxyquinoline, theoretical studies using Density Functional Theory (DFT) have been employed to predict the most likely sites of substitution. These calculations consider the distribution of electron density in the highest occupied molecular orbital (HOMO) to determine the most nucleophilic positions. orientjchem.orgresearchgate.net While these studies provide valuable insights, the actual regioselectivity can be influenced by the specific electrophile and reaction conditions.

In the context of this compound, the azepanyl substituent at the C8 position will influence the regioselectivity of further substitutions. The specific directing effects of the azepanyl group would need to be considered for predictable outcomes in reactions such as nitration, halogenation, and sulfonation.

| Reaction Type | Preferred Positions | Influencing Factors |

| Electrophilic Substitution | C5 and C8 | Electron density of the carbocyclic ring, stability of the Wheland intermediate. quimicaorganica.orgimperial.ac.uk |

| Nucleophilic Substitution | C2 and C4 | Presence of a good leaving group, stabilization of the Meisenheimer-type intermediate. imperial.ac.uk |

Modifications of the Azepane Moiety

The azepane ring, a seven-membered saturated heterocycle, offers multiple sites for chemical modification. Synthetic strategies for creating complex azepanes often involve ring-expansion reactions. rwth-aachen.de One innovative method utilizes the photochemical dearomative ring-expansion of nitroarenes to form a seven-membered ring system. This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring. rwth-aachen.de

Further modifications can be achieved through various reactions. For example, N-alkylation or N-acylation of the secondary amine within the azepane ring can introduce a wide range of functional groups. Additionally, functional groups on the azepane ring itself can be manipulated. For instance, ketone or hydroxyl groups can be introduced and subsequently used for further derivatization.

The synthesis of functionalized azepines, the unsaturated counterparts of azepanes, can be achieved through methods like the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes. nih.gov While this produces an unsaturated ring, subsequent reduction could yield a substituted azepane.

| Modification Strategy | Description | Key Features |

| Ring Expansion | Formation of the azepane ring from smaller ring systems, such as the photochemical dearomative ring-expansion of nitroarenes. rwth-aachen.de | Occurs under mild conditions (blue light, room temperature). rwth-aachen.de |

| N-Functionalization | Alkylation or acylation of the nitrogen atom in the azepane ring. | Introduces diverse substituents. |

| Ring Functionalization | Introduction and modification of functional groups on the carbon skeleton of the azepane ring. | Allows for fine-tuning of the molecule's properties. |

Side-Chain Modifications at C2 and C8 Positions

Modifications of substituents at the C2 and C8 positions of the quinoline ring are crucial for tuning the properties of the resulting derivatives. researchgate.net For this compound, the azepane ring itself is the side chain at the C8 position.

Research has shown that modifications at the C2 position of quinoline can significantly impact its biological activity. rsc.org For example, the introduction of a carboxamide group at C2, followed by substitution on the 8-position, has been explored for the synthesis of biologically active compounds. nih.gov A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with various alkyl and benzyl (B1604629) halides. nih.gov

Similarly, the transformation of a methyl group at the C2 or C8 position of quinoline has been extensively studied, employing both metal-catalyzed and metal-free protocols for C(sp3)-H functionalization. researchgate.net These methodologies can be adapted for more complex side chains like the azepanyl group.

| Position | Modification Example | Synthetic Approach |

| C2 | Introduction of a carboxamide group. | Reaction of the corresponding carboxylic acid with an amine. nih.gov |

| C8 | Alkylation of a hydroxyl group. | Reaction with alkyl or benzyl halides. researchgate.net |

| C2/C8 | Functionalization of a methyl group. | Metal-catalyzed or metal-free C(sp3)-H activation. researchgate.net |

Oxidation and Reduction Pathways of the Quinoline Ring

The quinoline ring system can undergo both oxidation and reduction reactions, with the outcome depending on the reaction conditions. pharmaguideline.com The quinoline ring is generally resistant to oxidation; however, under vigorous conditions with reagents like alkaline KMnO4, the benzene ring can be opened while the pyridine ring remains intact. pharmaguideline.com

Reduction of the quinoline ring can be more selective. Catalytic hydrogenation in methanol (B129727) typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Selective reduction of the benzene ring can be achieved in an acidic medium. pharmaguideline.com The presence of the azepane substituent at the C8 position may influence the steric and electronic environment, potentially affecting the regioselectivity of these reactions.

| Reaction | Reagents and Conditions | Product |

| Oxidation | Alkaline KMnO4 (vigorous) | Benzene ring opening |

| Reduction (Pyridine Ring) | Catalytic hydrogenation in methanol | 1,2,3,4-Tetrahydroquinoline derivative |

| Reduction (Benzene Ring) | Reduction in acidic medium | Tetrahydroquinoline derivative with reduced benzene ring |

Electrophilic and Nucleophilic Substitution Reactions

As previously mentioned, electrophilic substitution on the quinoline ring primarily occurs at the C5 and C8 positions of the electron-rich carbocyclic ring. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.

Conversely, nucleophilic substitution reactions are favored on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, especially if a good leaving group is present. imperial.ac.uk The stability of the intermediate Meisenheimer-type complex plays a key role in determining the regioselectivity of these reactions. imperial.ac.uk

The Chichibabin reaction, for example, involves the amination of the quinoline ring at the C2 position using sodium amide in liquid ammonia. imperial.ac.uk For isoquinoline, the analogous reaction occurs at the C1 position. imperial.ac.uk The presence of the azepanyl group at C8 in this compound would likely have a minimal electronic effect on the reactivity of the pyridine ring towards nucleophiles, but steric hindrance could be a factor.

| Reaction Type | Preferred Positions | Key Intermediates |

| Electrophilic Substitution | C5 and C8 | Wheland intermediate quimicaorganica.orgimperial.ac.uk |

| Nucleophilic Substitution | C2 and C4 | Meisenheimer complex imperial.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 8 Azepan 2 Yl Quinoline and Its Complexes

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For 8-(azepan-2-yl)quinoline, this involves identifying the characteristic vibrational modes of both the quinoline (B57606) and azepane moieties.

The quinoline portion of the molecule exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ nih.gov. The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings give rise to strong absorptions in the 1600-1450 cm⁻¹ range. For instance, in a related compound, 8-(naphthalen-1-yl)quinoline, characteristic peaks for C=C and C=N stretching are found at 1592 and 1491 cm⁻¹, respectively nih.gov. The in-plane and out-of-plane C-H bending vibrations, which are highly diagnostic for the substitution pattern on the aromatic ring, occur in the fingerprint region (below 1000 cm⁻¹).

The azepane ring contributes distinct vibrational modes corresponding to its saturated aliphatic nature. The C-H stretching vibrations of the methylene (CH₂) groups in the azepane ring are expected in the 2950-2850 cm⁻¹ region. The spectrum of caprolactam, which contains the same azepan-2-one ring structure, shows these aliphatic C-H stretching bands clearly nist.gov. Additionally, CH₂ scissoring (bending) vibrations typically appear around 1470-1445 cm⁻¹, while C-C stretching vibrations are found in the broader 1200-800 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the azepane ring is expected as a moderate-intensity band in the 3500-3300 cm⁻¹ region, while the N-H bending vibration appears around 1650-1550 cm⁻¹.

When this compound acts as a ligand to form metal complexes, significant shifts in the IR spectrum can be observed. Coordination of the quinoline nitrogen atom to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency. Similarly, if the azepane nitrogen participates in coordination, the N-H stretching and bending frequencies will be altered, providing evidence of the ligand's binding mode.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Moiety |

|---|---|---|

| N-H Stretch | 3500 - 3300 | Azepane |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline |

| Aliphatic C-H Stretch | 2950 - 2850 | Azepane |

| C=C and C=N Stretch | 1600 - 1450 | Quinoline |

| N-H Bend | 1650 - 1550 | Azepane |

| CH₂ Scissoring | 1470 - 1445 | Azepane |

| Aromatic C-H Bending | Below 1000 | Quinoline |

Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy for the structural analysis of this compound. The selection rules for Raman spectroscopy often allow for the observation of vibrations that are weak or absent in the IR spectrum.

The aromatic quinoline ring, with its polarizable π-electron system, is expected to produce strong and sharp Raman signals. The ring stretching modes, particularly the symmetric "breathing" mode of the quinoline system, typically give rise to an intense band. Studies on related 8-substituted quinoline derivatives have shown that vibrations of the quinoline ring are resonantly enhanced and can be studied selectively nih.gov. Characteristic bands for quinoline derivatives often appear in the 1600-1300 cm⁻¹ region.

The aliphatic azepane ring, being more flexible and less polarizable, generally shows weaker Raman signals compared to the quinoline moiety. However, C-H stretching and bending modes of the methylene groups can still be identified. Upon formation of metal complexes, changes in the Raman spectrum can provide evidence of coordination. For example, the formation of a chelate between 8-hydroxyquinoline and a copper substrate has been successfully monitored using Raman spectroscopy, demonstrating its utility in studying the interactions of quinoline derivatives with metal ions researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. Analysis of ¹H, ¹³C, and multidimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides detailed information about the number and environment of hydrogen atoms. The spectrum can be divided into two main regions: the aromatic region for the quinoline protons and the aliphatic region for the azepane protons.

Quinoline Moiety: The six protons on the quinoline ring typically resonate in the downfield region between δ 7.0 and 9.0 ppm due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are characteristic of the 8-substituted quinoline system.

H2 and H4: These protons are adjacent to the quinoline nitrogen and are the most deshielded, often appearing as doublets or doublets of doublets. In related N-(quinolin-8-yl) amides, these protons resonate at approximately δ 8.8 ppm and δ 8.1 ppm, respectively rsc.org.

H3: This proton is coupled to both H2 and H4 and typically appears as a doublet of doublets around δ 7.4 ppm rsc.org.

H5, H6, H7: These protons on the carbocyclic ring of the quinoline moiety resonate between δ 7.4 and 7.8 ppm, with their multiplicities determined by coupling to adjacent protons nih.gov.

Azepane Moiety: The protons of the azepane ring are found in the upfield, aliphatic region of the spectrum, typically between δ 1.5 and 4.0 ppm.

H2' (methine): The proton on the carbon attached to the quinoline ring (C2 of azepane) is expected to be a multiplet, shifted downfield due to the proximity of the aromatic system.

Methylene Protons (H3' to H7'): The ten protons on the remaining five methylene groups of the azepane ring will appear as complex, overlapping multiplets in the δ 1.5-3.5 ppm range.

N-H Proton: The proton attached to the nitrogen of the azepane ring will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinoline H2, H4 | 8.1 - 8.8 | dd, m |

| Quinoline H3, H5, H6, H7 | 7.4 - 7.8 | m |

| Azepane H2' (CH) | ~3.5 - 4.0 | m |

| Azepane CH₂ | 1.5 - 3.5 | m |

| Azepane NH | Variable | br s |

Expected ¹H NMR assignments based on data from related quinoline derivatives rsc.orgnih.gov.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals are expected for the nine carbons of the quinoline ring and the six carbons of the azepane ring.

Quinoline Moiety: The aromatic carbons of the quinoline ring resonate in the δ 110-150 ppm region.

The carbon atoms adjacent to the nitrogen (C2 and C8a) are typically found downfield. For quinoline itself, these signals appear around δ 150.2 and 148.3 ppm, respectively chemicalbook.com.

The other quinoline carbons (C3, C4, C4a, C5, C6, C7, C8) have distinct chemical shifts that are influenced by the azepanyl substituent at the C8 position researchgate.netmdpi.com. For example, in related 8-aminoquinoline amides, the quinoline carbons appear in a range from δ 116 to 148 ppm rsc.orgmdpi.com.

Azepane Moiety: The six aliphatic carbons of the azepane ring appear in the upfield region of the spectrum (δ 20-60 ppm). The chemical shift of each carbon is dependent on its proximity to the nitrogen atom and the quinoline ring. The C2' carbon, being directly attached to the aromatic system, would be the most downfield of the azepane carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2, C4, C8a | 135 - 150 |

| Quinoline C3, C5, C6, C7, C4a, C8 | 110 - 130 |

| Azepane C2' (CH) | ~50 - 60 |

| Azepane CH₂ | 20 - 50 |

Expected ¹³C NMR assignments based on data from quinoline and its derivatives rsc.orgchemicalbook.commdpi.com.

To overcome the challenges of signal overlap, particularly in the aliphatic region of the ¹H NMR spectrum, and to confirm assignments, multidimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to establish the connectivity of protons within the quinoline and azepane rings. For example, the correlation between H2 and H3, and H3 and H4 on the quinoline ring would be clearly visible researchgate.net. Within the azepane ring, COSY would help trace the sequence of CH-CH₂-CH₂ protons, which is difficult from the 1D spectrum alone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for definitively assigning each carbon signal by linking it to its attached proton(s). This would allow for the unambiguous assignment of each of the five CH₂ groups and the single CH group in the azepane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the two ring systems. A key correlation would be observed between the azepane H2' proton and the quinoline C8 and C7 carbons, confirming the attachment point of the azepane ring to the quinoline nucleus. Similar techniques have been used to assign quaternary carbons in related quinoline structures mdpi.com.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its complexes are critical for understanding their electronic structure and potential applications in sensing and materials science. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide detailed insights into the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing quinoline derivatives by probing their electronic transitions. The spectrum of the quinoline moiety is typically characterized by absorption bands corresponding to π-π* and n-π* transitions. researchgate.net For 8-hydroxyquinoline, a related compound, absorption peaks are observed around 234 nm and 308 nm, which are attributed to these transitions within the quinoline ring. researchgate.net The introduction of the azepanyl group at the 8-position is expected to act as an auxochrome, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The formation of metal complexes with this compound significantly alters the electronic absorption spectrum. Chelation with metal ions typically leads to bathochromic (red) or hypsochromic (blue) shifts of the intramolecular π-π* and n-π* transitions. nih.gov More importantly, new absorption bands often appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov

For instance, studies on Cu(II) and Zn(II) complexes with similar 8-hydroxyquinoline Schiff base ligands have demonstrated these effects. The UV-Vis spectra of these complexes show intense bands in the 270-300 nm range and additional shoulders or peaks at longer wavelengths, indicative of complexation. nih.gov The co-incubation of 8-aminoquinoline derivatives with metal ions like Cu2+ induces an isosbestic shift in the absorption profile, signifying the formation of a new complexed species in equilibrium with the free ligand. nih.gov The presence of an isosbestic point, a wavelength at which the absorbance does not change upon complex formation, confirms a clean conversion from the free ligand to the metal complex. nih.gov

Table 1: UV-Vis Spectroscopic Data for Selected 8-Hydroxyquinoline-Derivative Metal Complexes in Different Solvents

| Compound | Solvent | λmax / nm (ε / M-1cm-1) |

|---|---|---|

| Cu(L3)2 | DMSO | 270 (38607); 293 (sh); 418 (2410) |

| Cu(L3)2 | CH2Cl2 | 270 (38701); 317 (sh); 423 (3528) |

| Zn(L2)2 | DMSO | 300 (29475); 374 (sh); 503 (2092) |

| Zn(L3)2 | DMSO | 301 (42486); 342 (sh); 370 (sh); 497 (2906) |

Data sourced from related 8-hydroxyquinoline Schiff base complexes. nih.gov 'sh' denotes a shoulder peak.

Fluorescence and Photophysical Property Investigations

Quinoline derivatives are widely recognized for their fluorescent properties, which are highly sensitive to their molecular structure and environment. The parent compound 8-hydroxyquinoline (8-HQ) exhibits weak fluorescence in many solvents, a phenomenon often attributed to an excited-state intramolecular proton transfer (ESPT) from the hydroxyl group to the quinoline nitrogen. mdpi.com This non-radiative decay pathway effectively quenches fluorescence.

The complexation of such ligands with metal ions can dramatically influence their emission properties. When a metal ion binds to the ligand, the proton involved in the ESPT process is displaced, thereby inhibiting this quenching mechanism and leading to a significant enhancement of fluorescence, often referred to as "chelation-enhanced fluorescence" (CHEF). nih.govmdpi.com This "turn-on" fluorescence response makes these compounds excellent candidates for metal ion sensors. nih.gov

For this compound, the secondary amine in the azepane ring could also participate in photophysical processes. The nature of substituents on the quinoline ring plays a crucial role; electron-donating groups have been shown to enhance the luminescence intensity of corresponding complexes. nih.gov Studies on Eu(III) complexes of 8-hydroxyquinoline derivatives have reported high fluorescence quantum yields, with values as high as 0.628. nih.gov Furthermore, some zinc complexes of quinoline derivatives have been observed to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, a valuable property for applications in aqueous media and solid-state devices. nih.gov The fluorescence lifetime is another key parameter, and values in the range of 13 to 17 ns have been reported for related zinc complexes. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the confirmation of the molecular structure of newly synthesized compounds by providing precise information about their molecular weight and elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly employed for quinoline-based ligands and their metal complexes, as it allows for the analysis of intact molecular or quasi-molecular ions with minimal fragmentation. nih.gov

In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]+. For its metal complexes, the technique confirms the stoichiometry of the ligand-to-metal ratio. For example, in the characterization of related Zn(II) and Cu(II) complexes of 8-hydroxyquinoline derivatives, ESI-MS has been used to identify species such as [M+H]+ for a 1:2 metal-ligand complex or even doubly charged ions like [M+2H]2+ for dimeric copper structures. nih.gov

High-resolution mass spectrometry (HRMS) offers an even greater degree of confidence by measuring the mass-to-charge ratio (m/z) with very high accuracy. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be matched against a calculated mass for a proposed formula. mdpi.com The comparison of the experimental isotopic distribution pattern with the theoretically simulated pattern for the proposed formula provides further definitive confirmation of the structure. mdpi.com

Table 2: ESI-MS Data for Molecular Structure Confirmation of Related Quinoline-Based Ligands and Complexes

| Compound/Complex | Ion | m/z (Calculated) | m/z (Found) |

|---|---|---|---|

| Ligand L2 | [M+K]+ | 324.1 | 324.03 |

| Ligand L3 | [M+K]+ | 338.12 | 338.05 |

| Zn(L2)2 | [M+H]+ | 633.22 | 633.14 |

| Cu(L3)2 | [M+H]+ | 660.25 | 659.73 |

| Zn(L3)2 | [M+H]+ | 661.25 | 661.03 |

Data sourced from related 8-hydroxyquinoline Schiff base systems. nih.gov

Solid-State Structural Analysis

Solid-state analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline material. These techniques are crucial for unambiguously determining molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the elucidation of molecular structures. This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete and unambiguous determination of the atomic connectivity and conformation of a molecule in the solid state. nih.gov For this compound, SC-XRD would reveal the precise orientation of the azepane ring relative to the quinoline plane.

Table 3: Selected Crystallographic Data for Related Quinoline Derivatives and Metal Complexes

| Compound | Crystal System | Space Group | a / Å | b / Å | c / Å | α / ° | β / ° | γ / ° | R1 (%) |

|---|---|---|---|---|---|---|---|---|---|

| Cu2(L1)4 | Monoclinic | P21/n | 14.869 | 16.324 | 27.688 | 90 | 94.61 | 90 | 7.43 |

| Cu(L3)2 | Triclinic | P1̅ | 10.013 | 11.085 | 16.299 | 80.79 | 89.28 | 66.86 | 5.83 |

| N-(Quinolin-8-yl)quinoline-2-carboxamide | Orthorhombic | Pca21 | 6.3651 | 11.475 | 19.861 | 90 | 90 | 90 | - |

| 8-(Naphthalen-1-yl)quinoline | Triclinic | P1̅ | 6.1778 | 10.0392 | 10.8828 | 104.537 | 106.435 | 90.002 | 4.4 |

Data sourced from related 8-hydroxyquinoline Schiff base complexes nih.gov, N-(Quinolin-8-yl)quinoline-2-carboxamide nih.gov, and 8-(Naphthalen-1-yl)quinoline nih.gov.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of bulk crystalline materials. While SC-XRD provides the detailed structure from a single, perfect crystal, PXRD is used to analyze a microcrystalline powder, providing a fingerprint of the crystalline phase.

A primary application of PXRD in the study of this compound and its complexes is to confirm the phase purity of a synthesized bulk sample. The diffraction pattern obtained from the powder can be compared with a pattern simulated from the single-crystal structure data. A match between the experimental and simulated patterns confirms that the single crystal selected for SC-XRD analysis is truly representative of the bulk material. Any discrepancies or additional peaks in the experimental PXRD pattern would indicate the presence of impurities or different crystalline phases (polymorphs). This is a crucial step in materials characterization to ensure the reproducibility of properties.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

The investigation of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid. Hirshfeld surface analysis serves as a powerful tool for the qualitative and quantitative exploration of these non-covalent interactions. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions involved in significant intermolecular contacts can be visualized.

In the analysis of quinoline-containing crystal structures, Hirshfeld surfaces and the associated two-dimensional fingerprint plots reveal the nature and relative contributions of various intermolecular interactions that stabilize the crystal lattice. The dnorm surface displays areas of intermolecular short contacts, which are highlighted by red regions.

Fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contributions of different contacts can be calculated from the fingerprint plots, offering insights into the packing motifs. For instance, in the crystal structure of a related compound, 8-azaniumylquinolinium tetrachloridozincate(II), the most significant contributions to the crystal packing arise from H···Cl (48.1%), H···H (19.9%), and C···H/H···C (14.3%) interactions for the cation. researchgate.net

A breakdown of the principal intermolecular contacts observed in analogous quinoline derivatives is presented in the table below, illustrating the diversity and relative importance of these interactions in stabilizing the crystal structures.

| Interaction Type | Percentage Contribution (%) |

| H···H | 30.6 - 51.3 |

| C···H/H···C | 14.3 - 22.5 |

| O···H/H···O | 9.5 - 29.2 |

| N···H/H···N | 5.6 - 12.5 |

| H···Cl/Cl···H | 48.1 |

| C···C | 5.5 |

Note: The data presented is a representative range compiled from various quinoline derivatives and related organic compounds to illustrate the expected interactions for this compound and its complexes. researchgate.netresearchgate.netnih.gov

The shape index and curvedness are other properties that can be mapped on the Hirshfeld surface to provide further details about the molecular shape and packing. The shape index is particularly useful for identifying π-π stacking interactions, which are characterized by the presence of adjacent red and blue triangles. nih.govmdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

For quinoline derivatives, TGA reveals a range of thermal stabilities. For example, the compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate demonstrates good thermal stability up to 252 °C, after which it undergoes melting and decomposition. mdpi.com The thermal decomposition of metal complexes of 8-hydroxyquinoline has also been extensively studied, showing multi-step decomposition patterns that often involve the loss of coordinated water molecules followed by the decomposition of the organic ligand.

The thermal stability of this compound and its potential metal complexes can be assessed by TGA, with the expectation of distinct decomposition profiles. A hypothetical TGA analysis might reveal the following stages:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | ~5% | Loss of adsorbed or lattice water/solvent |

| 200 - 350 | ~40% | Decomposition of the azepane moiety |

| 350 - 500 | ~35% | Decomposition of the quinoline moiety |

| > 500 | - | Formation of stable residue (e.g., metal oxide in complexes) |

Note: This table is a hypothetical representation of a plausible thermal decomposition pathway for an this compound complex and is intended for illustrative purposes.

The decomposition temperatures and the percentage of mass loss at each stage provide critical information about the thermal robustness of the compound and its complexes, which is essential for applications where thermal stability is a key requirement.

Theoretical and Computational Investigations of 8 Azepan 2 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. rsc.org These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. mdpi.com For complex organic molecules, Density Functional Theory (DFT) has emerged as a highly effective and widely used approach due to its favorable balance of accuracy and computational cost. researchgate.net

Density Functional Theory (DFT) Studies for Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. Density Functional Theory (DFT) is a robust method for this purpose. scirp.orgresearchgate.net The process involves an iterative calculation that adjusts the positions of the atoms until the configuration with the minimum possible energy is found. rjptonline.org

This geometry optimization, often performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p), yields precise values for all bond lengths, bond angles, and dihedral (torsional) angles. researchgate.netscirp.org For 8-(azepan-2-yl)quinoline, these calculations would reveal the precise orientation of the azepane ring relative to the planar quinoline (B57606) system, which is critical for understanding its steric and electronic properties. scirp.org The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. rjptonline.org

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but realistic values for key geometric parameters of this compound, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C(8)-C(9) (Quinoline-Azepane Link) | ~ 1.51 Å |

| Bond Length | C=N (Quinoline) | ~ 1.37 Å |

| Bond Angle | C(7)-C(8)-C(9) | ~ 121° |

| Dihedral Angle | C(7)-C(8)-C(9)-N(Azepane) | Varies with conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. wolfram.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich azepane and quinoline rings, while the LUMO would be distributed primarily over the electron-deficient quinoline system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table shows representative energy values for the frontier orbitals, which are key to understanding electronic transitions and reactivity.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Electron-donating capacity |

| LUMO | -1.50 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.75 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.orgresearchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. consensus.appnih.gov

The MEP map uses a color spectrum to indicate different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. wikipedia.org These areas often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue; these are usually found around hydrogen atoms bonded to electronegative atoms. wikipedia.org Green and yellow areas represent regions of intermediate or near-zero potential. For this compound, the MEP map would likely show a significant negative potential (red) around the quinoline's nitrogen atom and a positive potential (blue) around the N-H proton of the azepane ring.

Prediction of Chemical Reactivity and Kinetic Stability

The energies of the frontier orbitals (HOMO and LUMO) allow for the calculation of various global reactivity descriptors that quantify a molecule's stability and reactivity. wiley-vch.de These parameters, derived from conceptual DFT, provide a quantitative basis for the principles of chemical reactivity. researchgate.net

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. chemrxiv.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

Table 3: Global Reactivity Descriptors for this compound (Illustrative) This table outlines key quantum chemical parameters calculated from HOMO and LUMO energies that predict the molecule's reactivity.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 | High stability |

| Chemical Softness (S) | 1 / η | 0.421 | Low polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.875 | Electron attracting power |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 3.161 | Moderate electrophilicity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

Bader's Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). This approach partitions the molecule into atomic "basins," allowing for the properties of individual atoms within the molecule to be calculated. researchgate.net

A key feature of AIM analysis is the characterization of bond critical points (BCPs)—points of minimum electron density between two bonded atoms. The properties of the electron density at these points, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the chemical bond.

Shared interactions (covalent bonds): Characterized by a relatively high ρ(r) and a large, negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is separately concentrated within each atomic basin.

For this compound, AIM analysis would be used to characterize the covalent bonds within the quinoline and azepane rings and to investigate any potential non-covalent interactions, such as intramolecular hydrogen bonds.

Conformational Analysis and Tautomerism Studies

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in quinoline derivatives, particularly those with substituents capable of proton transfer. For this compound, while keto-enol tautomerism within the quinoline ring is less likely under normal conditions, proton transfer involving the azepane nitrogen is a theoretical possibility, leading to different tautomeric forms. Quantum-chemical calculations on related hydroxyquinolines have shown that the relative stability of tautomers can be significantly influenced by the electronic nature of substituents and the surrounding environment. beilstein-journals.orgnih.govmdpi.com For this compound, the equilibrium is expected to strongly favor the amine tautomer.

Table 1: Theoretical Relative Energies of Possible Tautomers of this compound

| Tautomer | Description | Relative Energy (kcal/mol) |

| 1 | Amine (major) | 0.0 |

| 2 | Enamine | +15.2 |

| 3 | Iminium | +25.8 |

Note: These values are hypothetical and based on trends observed in similar quinoline systems. Actual values would require specific DFT calculations.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can profoundly influence the electronic structure and, consequently, the reactivity of this compound. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for quinoline derivatives. researchgate.net Computational studies using models such as the Polarizable Continuum Model (PCM) can predict how the absorption and emission spectra of the molecule will shift in different solvents. researchgate.net

In nonpolar solvents, the electronic structure is primarily governed by intramolecular interactions. However, in polar protic solvents, the possibility of hydrogen bonding between the solvent molecules and the nitrogen atoms of both the quinoline and azepane rings can lead to significant stabilization of the ground and excited states. nih.gov This can result in bathochromic (red) or hypsochromic (blue) shifts in the UV-visible absorption spectrum, depending on the relative stabilization of the ground and excited states. mdpi.com

Table 2: Predicted Solvent-Dependent Shifts in the λmax of this compound

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) |

| Hexane | 1.88 | 310 | 0 |

| Dichloromethane | 8.93 | 314 | +4 |

| Acetonitrile | 37.5 | 318 | +8 |

| Ethanol | 24.5 | 322 | +12 |

| Water | 80.1 | 325 | +15 |

Note: These are hypothetical values based on typical solvatochromic behavior of quinoline derivatives.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound in a simulated biological environment, such as an aqueous solution or a lipid bilayer. researchgate.netrsc.org These simulations can provide insights into the conformational flexibility of the molecule over time, the stability of different conformers, and the nature of its interactions with solvent molecules. nih.govnih.gov

An MD simulation would typically involve placing the molecule in a box of water molecules and simulating its movement over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal important information about the puckering of the azepane ring, the rotation around the C8-C2' bond, and the formation and breaking of hydrogen bonds with surrounding water molecules. This information is crucial for understanding how the molecule might behave in a biological system and for interpreting experimental data.

In Silico Modeling of Molecular Interactions

Ligand-Protein Binding Predictions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.netnih.govamazonaws.com For this compound, molecular docking studies can be employed to identify potential protein targets and to understand the key interactions that govern its binding affinity. The quinoline scaffold is a common feature in many biologically active molecules, and docking studies of various quinoline derivatives have been reported. mdpi.com

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Protein Target (PDB ID) | Putative Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues |

| HIV-1 Reverse Transcriptase (1RT2) | Antiviral | -8.5 | Lys101, Tyr181, Trp229 |

| Acetylcholinesterase (4EY7) | Neuroprotective | -9.2 | Trp86, Tyr337, Phe338 |

| c-Src Kinase (2SRC) | Anticancer | -7.9 | Met341, Thr338, Leu273 |

Note: These are illustrative examples. Actual docking scores and interacting residues would depend on the specific docking software and parameters used.

Intermolecular Interaction Energy Calculations

Beyond simply predicting the binding pose, computational methods can be used to quantify the energy of intermolecular interactions between this compound and a binding partner. nih.govnih.govmdpi.com Techniques such as Density Functional Theory (DFT) with Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. researchgate.net

These calculations provide a more detailed understanding of the forces driving the interaction. For example, they can reveal whether the binding is primarily driven by electrostatic interactions (e.g., hydrogen bonds) or by dispersion forces (van der Waals interactions). This level of detail is invaluable for the rational design of new molecules with improved binding affinities and specificities.

Table 4: Hypothetical Intermolecular Interaction Energy Decomposition for this compound with a Model Binding Site Residue (e.g., Tryptophan)

| Interaction Energy Component | Energy (kcal/mol) |

| Electrostatic | -4.2 |

| Exchange | +5.8 |

| Induction | -1.5 |

| Dispersion | -3.7 |

| Total Interaction Energy | -3.6 |

Note: These values are for illustrative purposes and would be highly dependent on the specific geometry of the interacting pair and the level of theory used for the calculation.

Coordination Chemistry and Ligand Design Principles for 8 Azepan 2 Yl Quinoline Scaffolds

8-(azepan-2-yl)quinoline as a Ligand in Transition Metal Complexes

The defining characteristic of this compound as a ligand is its potential for bidentate chelation through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the azepane substituent. This N,N-chelation would form a stable six-membered ring with a central metal ion. The presence of the bulky and conformationally flexible azepane ring is anticipated to play a significant role in the stereochemistry and stability of the resulting metal complexes.

Based on analogous 8-aminoquinoline systems, this compound is expected to act as a bidentate ligand, coordinating to a metal center via the quinoline nitrogen and the secondary amine nitrogen of the azepane ring. This chelation would result in the formation of a thermodynamically favorable six-membered ring. The coordination preferences will likely be dictated by the nature of the metal ion, including its size, charge, and preferred coordination geometry.

The synthesis of transition metal complexes with this compound would likely follow established procedures for related N-donor quinoline ligands. A general approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, such as ethanol or methanol (B129727). The resulting metal complexes can be isolated as solid precipitates and purified by recrystallization jchemlett.comjptcp.com.

Characterization of these complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: This technique would be crucial for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=N bond in the quinoline ring and the N-H bond in the azepane ring upon complexation would provide direct evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide information about the binding mode and the symmetry of the complex.

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic transitions within the metal complexes. The spectra would likely show bands corresponding to intra-ligand transitions (π→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions, providing insights into the electronic structure of the complex nih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a metal complex. This would provide precise information on bond lengths, bond angles, coordination geometry, and any intermolecular interactions.

The table below summarizes the expected characterization data for a hypothetical [M(this compound)₂]Cl₂ complex, drawing parallels from similar 8-substituted quinoline complexes.

| Technique | Expected Observations |

| IR Spectroscopy | Shift of the quinoline C=N stretching vibration to lower frequency. Shift of the azepane N-H stretching and bending vibrations. Appearance of new bands corresponding to M-N vibrations. |

| ¹H NMR (for diamagnetic complexes) | Downfield shift of quinoline and azepane protons upon coordination. Possible broadening of signals due to restricted rotation upon chelation. |

| UV-Vis Spectroscopy | Intra-ligand π→π* transitions in the UV region. Potential for new, lower energy charge-transfer bands in the visible region upon complexation. |

| Elemental Analysis | Experimental percentages of C, H, and N would match the calculated values for the proposed formula. |

The electronic and magnetic properties of transition metal complexes with this compound would be highly dependent on the identity of the central metal ion and the coordination geometry of the complex researchgate.net.

Electronic Properties: The UV-Vis absorption spectra of these complexes are expected to be dominated by intense intra-ligand π-π* transitions in the ultraviolet region, characteristic of the quinoline chromophore. Upon coordination to a metal ion, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions. For complexes of transition metals with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weaker d-d transitions may also be observed, providing information about the ligand field splitting and the geometry of the complex nih.gov.

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal center. Complexes with metal ions having a d⁰ or d¹⁰ electronic configuration (e.g., Zn(II), Cd(II)) will be diamagnetic. For paramagnetic metal ions, magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff), which provides insight into the spin state and, in some cases, the coordination environment of the metal ion. For example, an octahedral Ni(II) complex would be expected to have a magnetic moment of around 2.8-3.2 B.M., corresponding to two unpaired electrons, while a square planar Ni(II) complex would be diamagnetic.

The table below provides hypothetical magnetic properties for first-row transition metal complexes of this compound in an assumed octahedral geometry.

| Metal Ion | d-electron configuration | Expected Spin-Only Magnetic Moment (μ_so) (B.M.) | Expected Experimental Magnetic Moment (μ_eff) (B.M.) |

| Cr(III) | d³ | 3.87 | ~3.8 |

| Mn(II) | d⁵ (high spin) | 5.92 | ~5.9 |

| Fe(II) | d⁶ (high spin) | 4.90 | ~5.1-5.5 |

| Co(II) | d⁷ (high spin) | 3.87 | ~4.3-5.2 |

| Ni(II) | d⁸ | 2.83 | ~2.8-3.2 |

| Cu(II) | d⁹ | 1.73 | ~1.7-2.2 |

Design of Ligands with Modified this compound Architectures

Modifying the this compound scaffold allows for the fine-tuning of its coordination properties, leading to the development of ligands with tailored affinities for specific metal ions or desired electronic and steric characteristics.

Structural modifications to the this compound architecture can be strategically implemented to alter its coordination behavior. These modifications can be made to either the quinoline ring or the azepane substituent.

Substitution on the Quinoline Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the quinoline ring can modulate the basicity of the quinoline nitrogen and influence the π-system of the ligand. For example, an electron-donating group (e.g., -OCH₃) would increase the electron density on the quinoline nitrogen, potentially leading to stronger metal-ligand bonds. Conversely, an electron-withdrawing group (e.g., -Cl, -NO₂) would decrease the basicity of the nitrogen donor.

Modification of the Azepane Ring: The azepane ring offers several avenues for modification. N-alkylation or N-arylation of the secondary amine would create a tertiary amine donor and introduce additional steric bulk. Functional groups could also be appended to the carbon backbone of the azepane ring, introducing additional donor atoms or functionalities. For instance, attaching a hydroxyl or carboxyl group could transform the ligand from a bidentate to a tridentate chelator.

These synthetic strategies allow for the creation of a library of ligands with systematically varied properties, enabling a deeper understanding of structure-activity relationships in their metal complexes nih.gov.

The steric and electronic properties of modified this compound ligands would have a profound impact on their interactions with metal ions.

Steric Effects: The size and conformation of the substituent at the 8-position of the quinoline ring are critical in determining the stability and stereochemistry of the resulting metal complexes. The bulky azepane ring in this compound is expected to create a specific steric environment around the metal center. Increasing the steric bulk, for instance by adding substituents to the azepane ring, could lead to several outcomes:

Lower Coordination Numbers: Highly hindered ligands may prevent the coordination of a larger number of ligands, favoring lower coordination numbers.

Distorted Geometries: Steric clashes between ligands can force the complex to adopt a distorted coordination geometry.

Kinetic Stabilization: Bulky ligands can encapsulate the metal center, protecting it from reactions with other species in solution and enhancing the kinetic stability of the complex researchgate.net.

Electronic Effects: The electronic properties of the ligand, primarily governed by the substituents on the quinoline ring, influence the strength and nature of the metal-ligand bonds.

Electron-Donating Groups: These groups increase the electron density on the nitrogen donor atoms, making the ligand a stronger σ-donor. This generally leads to more stable metal complexes.

Electron-Withdrawing Groups: These groups decrease the electron density on the donor atoms, weakening the σ-donor capability of the ligand. However, they can enhance the π-acceptor properties of the quinoline ring, which can be important for stabilizing metal ions in low oxidation states.

By systematically varying the steric and electronic properties of the this compound scaffold, it is possible to fine-tune the reactivity, redox potentials, and spectroscopic properties of the resulting metal complexes for specific applications nih.gov.

Catalytic Applications of 8 Azepan 2 Yl Quinoline and Its Metal Complexes

Electrochemical Approaches in Catalysis

Electrochemical C-N Bond Formation

Following a comprehensive review of scientific literature, no specific research findings, data, or detailed studies were identified regarding the application of 8-(azepan-2-yl)quinoline or its metal complexes in electrochemical C-N bond formation. While the field of electrochemical C-N coupling is an active area of research, with various metal catalysts and quinoline-derivative ligands being explored, literature specifically detailing the catalytic activity of this compound in this context is not available.

General research in electrochemical C-N bond formation highlights the use of transition metals such as palladium, copper, nickel, and cobalt. acs.orgnih.govacs.org These methods are pursued as a more sustainable alternative to traditional C-N coupling reactions, often avoiding harsh reagents and reaction conditions. rsc.org The mechanistic pathways in these electrochemical reactions typically involve the generation of reactive nitrogen species and their subsequent coupling with a carbon-based substrate, facilitated by the metal catalyst. rsc.orgresearchgate.net

However, the specific role and efficacy of the this compound ligand in mediating such transformations have not been reported. Therefore, no data tables or detailed research findings on this particular catalytic application can be provided at this time. Further research would be necessary to explore the potential of this compound and its metal complexes in the field of electrochemical C-N bond formation.

Advanced Applications in Chemical Science and Interdisciplinary Research

Development of Chemosensors and Fluorescent Probes

The quinoline (B57606) nucleus is a well-established fluorophore used in the design of chemosensors and fluorescent probes. nih.gov Specifically, derivatives functionalized at the 8-position, such as 8-hydroxyquinolines and 8-aminoquinolines, are widely employed as fluorescent chemosensors for metal ions. nih.govnih.gov The nitrogen atom of the quinoline ring and a heteroatom in the substituent at the 8-position can form a stable chelate structure with metal ions. This coordination event often leads to significant changes in the photophysical properties of the molecule, enabling the detection and quantification of the target ion.

The sensing mechanism of quinoline-based fluorescent probes often relies on processes such as Intramolecular Charge Transfer (ICT), which is influenced by the electron-accepting properties of the quinoline ring. nih.gov Upon binding with a metal ion, the electronic properties of the probe are altered, leading to a detectable change in the fluorescence signal, such as enhancement or a shift in the emission wavelength. nih.gov This chelation-enhanced fluorescence (CHEF) is a common mechanism for 8-substituted quinoline sensors. For instance, 8-amidoquinoline derivatives have shown significant potential as functional receptors for zinc ions (Zn²⁺) due to their high reactivity and selectivity.

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are common fluorogenic chelators for Zn²⁺ ions. The design of these chemosensors is an active area of research, with modifications aimed at improving sensitivity and selectivity for various environmentally and biologically important ions.

Table 1: Examples of Ion Sensing by Quinoline-Based Probes

| Quinoline Derivative Class | Target Ion(s) | Sensing Mechanism | Observable Change |

|---|---|---|---|

| 8-Amidoquinolines | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT) | Fluorescence enhancement |

| 8-Hydroxyquinolines | Zn²⁺ | Chelation | Fluorescence with significant wavelength shift nih.gov |

| Functionalized Tetrahydroquinolines | Pd²⁺ | Fluorescence Turn-Off | Fluorescence quenching |

Quinoline derivatives have been successfully incorporated into the design of two-photon sensitive probes. These probes offer significant advantages for advanced imaging techniques, such as two-photon microscopy, which allows for deeper tissue penetration, reduced photodamage, and lower background fluorescence compared to traditional one-photon imaging.

Systematic studies on quinoline-derived probes with specific symmetries have demonstrated their enhanced nonlinear photophysical properties under two-photon irradiation. For example, quadrupolar 8-dimethylaminoquinoline-derived photosensitive probes have been shown to undergo photolysis under both UV and near-infrared (NIR) two-photon irradiation conditions. The efficiency of this process is characterized by parameters such as the uncaging cross-section (δu). This property is crucial for applications involving the controlled release of bioactive molecules in biological systems with high spatial and temporal precision.

Material Science Applications

The inherent electronic and optical properties of the quinoline scaffold make it an attractive building block for advanced materials. researchgate.net These properties stem from the fused aromatic ring system which provides a platform for extensive electron delocalization. mdpi.com

Quinoline derivatives are of significant interest for applications in photo-electronic systems, including as non-linear optical materials and as light emitters in organic light-emitting diodes (OLEDs). nih.govnih.gov The luminescence of quinoline compounds, often in the blue range of the spectrum, is an attractive feature for these applications. researchgate.net The optical and electronic properties can be precisely tuned by chemical modification of the quinoline core. semanticscholar.org For example, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission characteristics of the material. arabjchem.org This tunability allows for the rational design of functional materials with specific, desired optical properties for optoelectronic applications. semanticscholar.org

The unique electronic structure of the quinoline ring system suggests its potential use in molecular electronics. The quinoline structure is electron-accepting, which allows its derivatives to behave as p-type semiconductors. researchgate.net This property is fundamental for the construction of molecular-scale electronic components. The ability of quinoline derivatives to participate in electron donor-acceptor complexes has been studied, indicating that they function as π-electron donors with suitable acceptor molecules. nih.gov This charge-transfer capability is a key requirement for the development of organic electronic materials used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). semanticscholar.org

Biological Probe Applications in In Vitro Research

The ability of 8-substituted quinolines to act as selective metal ion chelators has been harnessed for various in vitro biological applications. These probes are valuable tools for studying the role of metal ions in biological systems and for imaging cellular processes.

Fluorescent probes based on 8-aminoquinoline are frequently used to detect Zn²⁺ in biological samples. arabjchem.org Given that zinc is spectroscopically silent, fluorescent chemosensors provide a powerful method for its detection and quantification in in vitro analyses. Furthermore, quinoline-based probes have been developed to investigate oxidative stress and alterations in metallostasis, which are hallmarks of several neurodegenerative diseases. arabjchem.org For instance, novel 8-amino-quinoline derivatives have been evaluated in in vitro models of oxidative stress, where they have shown cytoprotective effects in cell lines. arabjchem.org The combination of 8-aminoquinoline with copper has also been investigated for its anticancer activity in various human cancer cell lines in vitro.

Table 2: Examples of In Vitro Biological Probe Applications of Quinoline Derivatives

| Quinoline Derivative | Application | Cell Line(s) | Finding |

|---|---|---|---|

| 8-Amino-Quinoline Hybrids | Oxidative Stress Model | 661W photoreceptor-like cells | Exhibited cytoprotective effects against H₂O₂-induced cell death. arabjchem.org |

| 8-Aminoquinoline | Anticancer Activity | A549, HepG2, HCT116 | Anticancer effectiveness nearly doubled in the presence of copper ions. |

Investigation of Enzyme Inhibition Mechanisms

The quinoline nucleus is a versatile pharmacophore known to interact with a variety of enzymes. The following sections detail the potential enzyme inhibition mechanisms of 8-(azepan-2-yl)quinoline based on research conducted on analogous compounds.

Quinolone compounds have long been recognized for their potent antibacterial activity, which is primarily mediated through the inhibition of DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. The quinoline core plays a crucial role in binding to the enzyme-DNA complex, thereby stabilizing it and leading to double-strand DNA breaks and subsequent cell death.

General Inhibitory Activity of Quinolone Derivatives:

| Compound Class | Target Enzyme | Reported IC₅₀/Activity |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Varies, often in the low micromolar to nanomolar range |

| Novel Quinoline Derivatives | E. coli DNA Gyrase | IC₅₀ values can be in the low micromolar range for active compounds jst.go.jp |

It is plausible that this compound could exhibit inhibitory activity against these topoisomerases, though experimental validation is required to determine its potency.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. Numerous quinoline derivatives have been investigated as cholinesterase inhibitors.

Research on diversely functionalized quinolinones has demonstrated their potential to inhibit both AChE and BChE. For instance, studies on a series of quinolinone derivatives revealed that certain compounds exhibit potent and selective inhibition of human recombinant AChE (hrAChE) and BChE (hrBuChE). Although this compound was not directly tested in these studies, a structurally related compound, 7-[2-(azepan-1-yl)ethoxy]quinolin-2(1H)-one, was synthesized, indicating the exploration of azepane-containing quinolines in this therapeutic area. The inhibitory activities of some quinolinone derivatives are presented below.

Cholinesterase Inhibitory Activity of Selected Quinolinone Derivatives:

| Compound | hrAChE IC₅₀ (µM) | hrBuChE IC₅₀ (µM) |

| QN8 | 0.29 | 12.73 |

| QN9 | 1.15 | > 20 |

| DQN7 | 1.25 | > 20 |

Data sourced from studies on quinolinone derivatives; not direct data for this compound.

These findings suggest that the quinoline scaffold, in combination with various functional groups, can effectively interact with the active sites of cholinesterases. The azepane moiety in this compound could potentially influence its binding affinity and selectivity towards AChE and BChE.

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. Inhibition of PARP-1 has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

A series of quinoline-8-carboxamides have been designed and evaluated as PARP-1 inhibitors. These studies have highlighted the importance of the substitution pattern on the quinoline ring for potent inhibition. The most active compounds in this class exhibit IC₅₀ values in the nanomolar range. For example, 2-methylquinoline-8-carboxamide was found to have an IC₅₀ of 500 nM against human recombinant PARP-1 nih.gov.

PARP-1 Inhibitory Activity of Quinoline-8-Carboxamides:

| Compound | PARP-1 IC₅₀ (nM) |

| 2-methylquinoline-8-carboxamide | 500 |

| 5-aminoisoquinolin-1-one (standard) | 1800 |

Data sourced from studies on quinoline-8-carboxamides; not direct data for this compound.

While this compound is not a carboxamide, the presence of a substituent at the 8-position of the quinoline ring is a common feature with this class of PARP-1 inhibitors. This suggests that the 8-position is a key interaction point and that this compound could potentially exhibit inhibitory activity against PARP-1, although likely with a different binding mode and potency compared to the carboxamide derivatives.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Several studies have reported the discovery of quinoline-based compounds as potent inhibitors of the PI3K/mTOR pathway. For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been identified as a potent mTOR inhibitor with an IC₅₀ value of 64 nM nih.govresearchgate.net. Furthermore, quinoline-chalcone hybrids have been shown to inhibit PI3K with IC₅₀ values in the sub-micromolar range and to downregulate the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway jst.go.jp.

Inhibitory Activity of Quinoline Derivatives on the PI3K/mTOR Pathway:

| Compound Class | Target | Reported IC₅₀ |

| Quinoline-based mTOR inhibitor | mTOR | 64 nM nih.govresearchgate.net |

| Quinoline-chalcone hybrids | PI3K | 0.17 - 0.84 µM jst.go.jp |

These findings demonstrate the potential of the quinoline scaffold to serve as a template for the design of potent PI3K/mTOR pathway inhibitors. The specific substitution pattern on the quinoline ring, as well as the nature of the appended functional groups, would determine the inhibitory potency and selectivity of this compound.

Studies on Molecular Interactions with Biological Targets

The ability of quinoline derivatives to interact with various biological targets extends beyond enzyme inhibition to include receptor binding and modulation.

The versatility of the quinoline scaffold allows for its interaction with a range of receptors, including those for neurotransmitters and neuropeptides.

Calcitonin Gene-Related Peptide (CGRP) Receptor: The CGRP receptor is a key player in the pathophysiology of migraine. Antagonists of the CGRP receptor have emerged as effective treatments for acute migraine. In silico docking studies have suggested that quinoline derivatives can act as competitive inhibitors of the CGRP receptor, with some demonstrating potentially ideal inhibitory activity with low nanomolar inhibition constants nih.govnih.govnih.gov. Structurally related compounds, such as azepanone derivatives, have also been developed as CGRP receptor antagonists nih.gov.

While specific receptor binding data for this compound is not available, its structural components suggest a potential for interaction with these and other receptors. The quinoline moiety provides a rigid scaffold, while the azepane ring introduces flexibility and a basic nitrogen atom that can participate in ionic interactions. Further experimental studies are necessary to elucidate the receptor binding profile and functional activity of this compound.

Protein-Ligand Interaction Analysis

There is no available research data detailing the protein-ligand interaction analysis of this compound. Studies on other quinoline derivatives often focus on their binding to specific biological targets like kinases, topoisomerases, or receptors, which are pivotal in carcinogenic pathways. researchgate.netnih.gov Such analyses are crucial for understanding the mechanism of action and for the rational design of more potent and selective therapeutic agents. Without experimental or computational studies, the specific protein targets and binding modes of this compound remain unknown.

Exploration of Cellular Effects and Mechanisms (e.g., cytotoxic effects in cancer cell lines)

No studies were found that investigate the cellular effects or mechanisms of this compound, including its potential cytotoxic effects against cancer cell lines. Research on analogous compounds, such as 8-hydroxyquinoline and 8-aminoquinoline derivatives, has demonstrated a range of cellular activities, including the induction of apoptosis and cell cycle arrest in various tumor cells. nih.govnih.govnih.gov The anticancer potential of quinoline compounds is a significant area of research, with many derivatives showing promising results in preclinical studies. arabjchem.orgresearchgate.netnih.gov However, the specific impact of the 8-(azepan-2-yl) moiety on cellular processes has not been documented.

Antimicrobial Mechanism of Action Studies (e.g., against bacterial and fungal pathogens)

The antimicrobial properties and mechanism of action for this compound have not been reported in the scientific literature. The quinoline core is present in many antibacterial and antifungal agents. nih.govnih.govekb.eg For instance, 8-hydroxyquinoline is known to exert its antimicrobial effect through the chelation of essential metal ions, which disrupts microbial metal homeostasis. mdpi.com The potential for this compound to act as an antimicrobial agent and the mechanisms it might employ remain uninvestigated.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

There are no structure-activity relationship (SAR) studies available for this compound. SAR studies are fundamental in medicinal chemistry for identifying the chemical features of a molecule that are responsible for its biological activity. nih.gov For various quinoline series, SAR studies have elucidated how different substituents on the quinoline ring affect their potency and selectivity against biological targets. mdpi.comnih.govresearchgate.netacs.org Such studies are essential for optimizing lead compounds into clinical candidates. The contribution of the azepan-2-yl group at the 8-position to the biological activity profile of the quinoline scaffold has yet to be explored.

Conclusion and Future Research Directions

Summary of Key Research Findings

A comprehensive search of chemical and biomedical databases indicates that there are no published studies detailing the synthesis, characterization, or biological evaluation of 8-(azepan-2-yl)quinoline. Research on quinoline (B57606) derivatives is extensive, with a multitude of publications focusing on variations at different positions of the quinoline ring. For instance, derivatives with substitutions at the 2, 4, and 7-positions have been widely investigated for their therapeutic properties. Similarly, 8-hydroxyquinoline and 8-aminoquinoline have served as pivotal precursors for a vast array of compounds with diverse applications. nih.govnih.govresearchgate.netmdpi.com

However, the specific linkage of an azepan-2-yl group to the 8-position of quinoline remains an uncharted area of chemical space. Consequently, there are no key research findings to summarize for this particular compound. The lack of data underscores a significant gap in the current body of knowledge surrounding quinoline chemistry.

Emerging Avenues in this compound Research

The absence of existing research on this compound presents a fertile ground for novel investigations. Based on the known biological activities of related quinoline and azepane derivatives, several promising research avenues can be envisioned.

Medicinal Chemistry:

Anticancer Activity: Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as kinase inhibition, apoptosis induction, and anti-angiogenesis. arabjchem.orgwisdomlib.orgnih.gov The introduction of the azepane moiety could modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold, potentially leading to novel anticancer agents with improved efficacy or selectivity.

Antimicrobial and Antiviral Properties: The quinoline core is present in numerous antimicrobial and antiviral drugs. wisdomlib.org The azepane ring system is also found in various biologically active compounds. nih.govnih.gov The combination of these two pharmacophores in this compound could result in compounds with potent activity against a range of pathogens.

Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily due to their metal-chelating properties. nih.govnih.gov Investigating the neuroprotective potential of this compound and its derivatives could be a valuable pursuit.

Table 1: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Rationale |

| Oncology | The quinoline scaffold is a known pharmacophore in many anticancer agents. |